6,7-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
6,7-Dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which is a well-known route for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens, alkylating agents, nitrating agents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6,7-Dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression . The nitrophenyl group can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline: A related compound with potential anticancer activity.
Quinazoline and Quinazolinone Derivatives: Known for their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Uniqueness
6,7-Dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to its specific substitution pattern and the presence of both dimethyl and nitrophenyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6,7-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C20H20N2O2/c1-12-6-11-18-16-4-3-5-17(16)20(21-19(18)13(12)2)14-7-9-15(10-8-14)22(23)24/h3-4,6-11,16-17,20-21H,5H2,1-2H3 |
InChI Key |
UTZIFQWZQXYWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3C=CCC3C(N2)C4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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